molecular formula C6H10ClN3S B11776850 (2-(Methylthio)pyrimidin-5-yl)methanamine hydrochloride

(2-(Methylthio)pyrimidin-5-yl)methanamine hydrochloride

Cat. No.: B11776850
M. Wt: 191.68 g/mol
InChI Key: HHASEKSJWVFYAW-UHFFFAOYSA-N
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Description

(2-(Methylthio)pyrimidin-5-yl)methanamine hydrochloride is a pyrimidine derivative featuring a methylthio (-SCH₃) substituent at position 2 and an aminomethyl (-CH₂NH₂) group at position 5 of the pyrimidine ring, with a hydrochloride counterion enhancing its solubility . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and neuroinflammatory modulators . Its structural uniqueness lies in the electron-rich methylthio group, which influences both reactivity and binding interactions in biological systems .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10ClN3S

Molecular Weight

191.68 g/mol

IUPAC Name

(2-methylsulfanylpyrimidin-5-yl)methanamine;hydrochloride

InChI

InChI=1S/C6H9N3S.ClH/c1-10-6-8-3-5(2-7)4-9-6;/h3-4H,2,7H2,1H3;1H

InChI Key

HHASEKSJWVFYAW-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C=N1)CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Methylthio)pyrimidin-5-yl)methanamine hydrochloride typically involves the reaction of 2-chloropyrimidine with methylthiol in the presence of a base, followed by the introduction of a methanamine group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-(Methylthio)pyrimidin-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced under specific conditions, although this is less common.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

The compound is primarily explored for its potential as a lead compound in drug discovery. Its structural attributes suggest that it may interact favorably with biological targets, making it suitable for the development of new therapeutic agents. Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Antimicrobial Activity: Compounds with pyrimidine cores have been noted for their antibacterial and antifungal properties, which can be leveraged in the development of new antibiotics.
  • Anticancer Properties: The inhibition of specific kinases involved in cancer cell proliferation is a promising avenue for research. Analogues of this compound have shown potential in inhibiting tumor growth in preclinical studies.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique properties of (2-(Methylthio)pyrimidin-5-yl)methanamine hydrochloride. Below is a table summarizing some related compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
2-AminopyrimidineAmino group at position 2Antimicrobial properties
4-Methylthio-pyrimidineMethylthio group at position 4Antiviral activity
5-MethylpyrimidineMethyl group at position 5Potential anticancer effects

The unique combination of a methylthio substituent and an amine functional group on the pyrimidine ring enhances binding affinity and specificity towards certain biological targets.

Case Studies and Research Findings

Recent research has focused on evaluating the efficacy of this compound in various biological assays:

  • In Vitro Studies: These studies have assessed the compound's ability to inhibit cancer cell proliferation and its antimicrobial efficacy against various pathogens.
    • For example, one study reported that derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Animal Models: Preclinical trials have demonstrated its potential in reducing tumor sizes in animal models, indicating promise for further clinical exploration.

Mechanism of Action

The mechanism of action of (2-(Methylthio)pyrimidin-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent (Position) Molecular Formula Molecular Weight Similarity Score Key Applications
(2-(Methylthio)pyrimidin-5-yl)methanamine HCl -SCH₃ (2), -CH₂NH₂ (5) C₆H₁₀ClN₃S 207.68 (calc) Reference Kinase inhibitors, TRPA1 antagonists
(5-Fluoropyrimidin-2-yl)methanamine HCl -F (5), -CH₂NH₂ (2) C₅H₇ClFN₃ 179.58 (calc) 0.88 Antiviral agents
1-(2-Propylpyrimidin-5-yl)methanamine diHCl -C₃H₇ (2), -CH₂NH₂ (5) C₈H₁₅Cl₂N₃ 224.13 N/A Building block for small-molecule libraries
[2-(Trifluoromethyl)pyrimidin-5-yl]methanamine HCl -CF₃ (2), -CH₂NH₂ (5) C₆H₇ClF₃N₃ 237.59 (calc) N/A Fluorinated drug candidates

Key Observations :

  • Bioactivity : Fluorinated analogues (e.g., 5-fluoropyrimidine derivatives) exhibit higher metabolic stability but lower similarity scores (0.88) due to altered electronic profiles .
  • Bulkiness : Propyl-substituted analogues (e.g., 1-(2-propylpyrimidin-5-yl)methanamine) introduce steric hindrance, reducing binding affinity in enzyme assays compared to the methylthio variant .

Physicochemical Properties

Table 2: Solubility and Stability Comparison

Compound Name Solubility (Water) Melting Point (°C) Stability Notes
(2-(Methylthio)pyrimidin-5-yl)methanamine HCl High (HCl salt) 268 (decomp) Stable under inert conditions; sensitive to oxidation at -SCH₃
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl Moderate 268 Photodegradation observed in UV light
N-Methyl-1-(2-(methylthio)pyrimidin-4-yl)methanamine HCl High N/A Lower thermal stability due to N-methylation

Key Observations :

  • The hydrochloride salt form of the parent compound ensures superior aqueous solubility compared to non-ionic analogues (e.g., neutral pyrimidine derivatives) .
  • Thiazole-based derivatives (e.g., [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl) exhibit reduced solubility due to hydrophobic aryl groups .

Key Observations :

  • The parent compound’s synthesis leverages palladium-catalyzed cross-coupling, a well-optimized route with higher yields compared to fluorinated or trifluoromethylated analogues .
  • Fluorination and trifluoromethylation steps introduce complexity, lowering overall yields .

Biological Activity

(2-(Methylthio)pyrimidin-5-yl)methanamine hydrochloride is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound features a methylthio group attached to a pyrimidine ring, which is known to influence its biological interactions. The presence of the methylthio group enhances the compound's lipophilicity, potentially improving its bioavailability.

Research indicates that this compound may interact with various molecular targets:

  • Nitric Oxide Synthase Inhibition : Similar compounds have been shown to inhibit nitric oxide synthase (NOS), which plays a crucial role in various physiological processes and pathologies, including cancer progression.
  • Nucleophilic Substitution Reactions : The compound is suggested to undergo nucleophilic substitution at the 2-position of the pyrimidine ring, leading to diverse biological effects.
  • Enzyme Interaction : It can form hydrogen bonds and hydrophobic interactions with specific enzymes or receptors, modulating their activity.

Antimicrobial Activity

Studies have demonstrated that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, this compound has been tested against various microbial strains, showing promising results against pathogens such as E. coli and S. aureus .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro assays. It has shown cytotoxic effects against several cancer cell lines:

Cell Line IC50 Value (µM) Reference
MCF-712.51
A5499.30
Colo-20510.51

These values indicate that the compound exhibits significant anticancer activity compared to standard chemotherapeutic agents.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has high gastrointestinal absorption, making it a candidate for oral administration. Its stability under physiological conditions and potential metabolic pathways are areas for further investigation.

Case Studies

  • Cytotoxicity Evaluation : A study assessed the cytotoxic effects of this compound on HepG2 and HCT-116 cell lines, revealing a maximum cytotoxicity rate of 67% at a concentration of 250 µM after 72 hours .
  • Antimicrobial Testing : The compound was tested against seven microbial strains, with varying degrees of effectiveness noted across different concentrations, underscoring its potential as an anti-infective agent .

Q & A

Q. What are the standard synthetic routes for (2-(Methylthio)pyrimidin-5-yl)methanamine hydrochloride, and how are intermediates characterized?

The compound is synthesized via palladium-catalyzed cross-coupling reactions, often using precursors like 2-(methylthio)pyrimidine derivatives and halogenated intermediates. Key steps include:

  • Amination : Reaction of 5-bromo-2-(methylthio)pyrimidine with ammonia or protected amines under catalytic conditions (e.g., Pd(OAc)₂, BINAP ligand, and Cs₂CO₃ in dioxane) .
  • Hydrochloride salt formation : Treatment with HCl in ethanol to precipitate the final product. Characterization involves ¹H NMR (e.g., δ 8.5–8.7 ppm for pyrimidine protons), LCMS (mass accuracy <5 ppm), and HPLC purity analysis (>95%) .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

Stability studies use accelerated degradation protocols :

  • Thermal stress : Heating at 40–60°C for 24–72 hours in solid and solution states.
  • Hydrolytic stress : Incubation in buffers (pH 1–13) at 37°C, monitored via HPLC for decomposition products (e.g., free amine or sulfur oxidation byproducts) . Data interpretation focuses on identifying labile functional groups (e.g., methylthio moiety’s susceptibility to oxidation) .

Advanced Research Questions

Q. What strategies resolve contradictory data in biological activity assays involving this compound?

Discrepancies in potency (e.g., kinase inhibition vs. cell viability assays) may arise from:

  • Assay conditions : Differences in ATP concentrations, buffer ionic strength, or cell membrane permeability.
  • Metabolic instability : Use LC-MS/MS to quantify intracellular concentrations and correlate with activity .
  • Off-target effects : Employ proteome-wide profiling (e.g., kinome screens) to identify unintended interactions .

Q. How can computational modeling guide structural optimization of this compound for target selectivity?

  • Docking studies : Use software like AutoDock Vina to predict binding poses in target proteins (e.g., kinases), focusing on hydrogen bonding with pyrimidine N-atoms and hydrophobic interactions with the methylthio group .
  • QSAR models : Correlate substituent modifications (e.g., replacing methylthio with ethylthio) with activity trends from PubChem BioAssay data .

Q. What crystallographic techniques validate the compound’s interaction with biological targets?

  • Co-crystallization : Soak the compound into protein crystals (e.g., kinase domains) and collect X-ray diffraction data (resolution ≤2.0 Å).
  • Electron density maps : Confirm interactions like π-stacking with aromatic residues or salt bridges via the hydrochloride counterion .

Methodological Challenges

Q. How are competing reaction pathways managed during scale-up synthesis?

  • DoE (Design of Experiments) : Optimize parameters (catalyst loading, solvent polarity) to minimize byproducts (e.g., dimerization of pyrimidine intermediates).
  • In-line analytics : Use FTIR or ReactIR to monitor reaction progress and quench at optimal conversion .

Q. What analytical techniques differentiate between enantiomeric impurities in chiral derivatives?

  • Chiral HPLC : Employ columns like Chiralpak IG-3 with heptane/ethanol mobile phases.
  • VCD (Vibrational Circular Dichroism) : Confirm absolute configuration for novel analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.